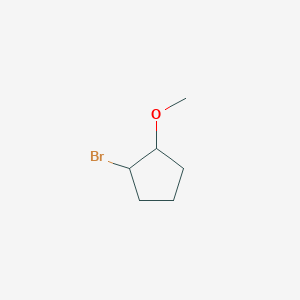

1-Bromo-2-methoxycyclopentane

Description

1-Bromo-2-methoxycyclopentane (CAS: 1192-18-3) is a bicyclic organobromine compound featuring a cyclopentane ring substituted with bromine and methoxy groups at adjacent positions. Its molecular formula is C₆H₁₁BrO, with a molecular weight of 179.06 g/mol. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, influencing its reactivity and physical properties. It is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of amino acids and functionalized cyclopentane derivatives, as seen in the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid .

The methoxy group enhances solubility in polar solvents, while the bromine atom serves as a leaving group in nucleophilic substitution reactions. Steric effects from the cyclopentane ring and substituent positioning (cis/trans isomerism) further modulate its chemical behavior.

Properties

Molecular Formula |

C6H11BrO |

|---|---|

Molecular Weight |

179.05 g/mol |

IUPAC Name |

1-bromo-2-methoxycyclopentane |

InChI |

InChI=1S/C6H11BrO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3 |

InChI Key |

HNBGZVCNAAUYAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Bromo-2-fluorocyclopentane

- Structure : Cyclopentane with bromine and fluorine substituents at adjacent positions.

- CAS : 51422-72-1 (cis), 51422-73-2 (trans) .

- Molecular Weight : 165.02 g/mol.

- Key Differences :

- Electron Effects : Fluorine’s strong electronegativity (-I effect) increases the electrophilicity of the adjacent bromine, accelerating SN2 reactions compared to the methoxy-substituted analog.

- Boiling Point : Lower than 1-bromo-2-methoxycyclopentane due to reduced polarity and lack of hydrogen bonding (fluorine vs. methoxy oxygen).

- Applications : Less common in synthetic pathways requiring nucleophilic displacement, as fluorine’s poor leaving-group ability limits utility in substitution reactions.

This compound-carboxylic Acid

- Structure : Derivatives of this compound with a carboxylic acid group.

- Molecular Weight : ~207.11 g/mol (estimated based on and ).

- Key Differences :

- Acidity : The carboxylic acid group (pKa ~2-3) introduces strong acidity, enabling deprotonation for salt formation or further functionalization.

- Reactivity : Bromine remains a viable leaving group, but steric hindrance from the carboxylic acid may slow substitution kinetics compared to the parent compound .

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane

- Structure : Cyclopentane with bromomethyl and methoxymethyl groups on the same carbon.

- CAS : 1485886-77-8 .

- Molecular Weight : 207.11 g/mol.

- Key Differences :

- Steric Effects : Substituents on a single carbon create significant steric hindrance, reducing accessibility for nucleophilic attack compared to this compound.

- Solubility : Higher hydrophobicity due to the branched structure, limiting solubility in polar solvents.

1-Bromopentane

- Structure : Linear bromoalkane (C₅H₁₁Br).

- CAS : 110-53-2 .

- Molecular Weight : 151.05 g/mol.

- Key Differences :

- Reactivity : The linear structure lacks ring strain, favoring SN2 mechanisms without steric interference.

- Boiling Point : Lower (~129°C) than cyclic analogs due to weaker dipole interactions.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.